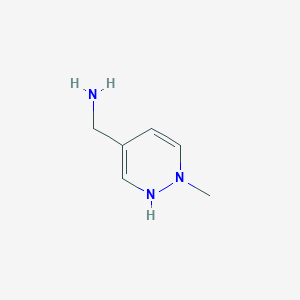
(2-methyl-1H-pyridazin-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-methyl-1H-pyridazin-5-yl)methanamine is an organic compound that belongs to the class of heterocyclic amines It features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-pyridazin-5-yl)methanamine typically involves the formation of the pyridazine ring followed by the introduction of the methanamine group. One common method involves the reaction of 2-methylpyridazine with formaldehyde and ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-pyridazin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce various amine derivatives.
Scientific Research Applications
(2-methyl-1H-pyridazin-5-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-methyl-1H-pyridazin-5-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A parent compound with a similar structure but without the methanamine group.
Pyridazinone: A derivative with a carbonyl group at the 3-position of the pyridazine ring.
Pyrazine: A related heterocyclic compound with nitrogen atoms at the 1 and 4 positions.
Uniqueness
(2-methyl-1H-pyridazin-5-yl)methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This functional group allows for further derivatization and enhances the compound’s potential for various applications.
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2-methyl-1H-pyridazin-5-yl)methanamine |
InChI |
InChI=1S/C6H11N3/c1-9-3-2-6(4-7)5-8-9/h2-3,5,8H,4,7H2,1H3 |
InChI Key |
QIGHURHOEKRRPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=CN1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline](/img/structure/B14804165.png)
![1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride](/img/structure/B14804170.png)
![1,1-Dimethyl-1,2,3,4-tetrahydrobenzo[d][1,3]azasiline hydrochloride](/img/structure/B14804177.png)
![(3E)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B14804200.png)

![9,9-diethyl-N,N-diphenyl-7-[(E)-2-[4-(9-phenylfluoren-9-yl)phenyl]ethenyl]fluoren-2-amine](/img/structure/B14804211.png)
![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
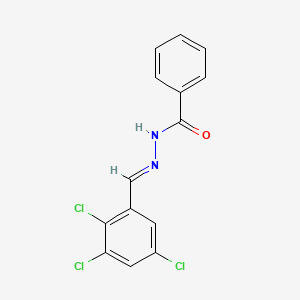
![3-[5-(2,5-Dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14804237.png)
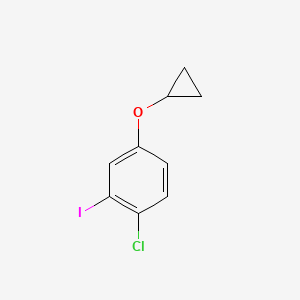
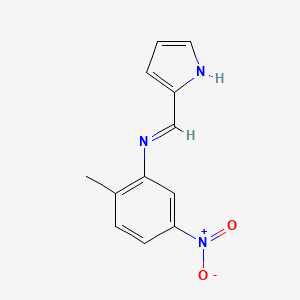
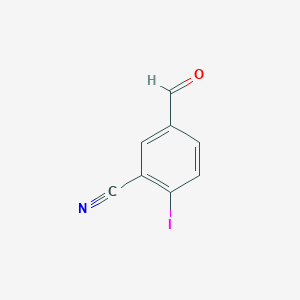
![(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B14804261.png)
